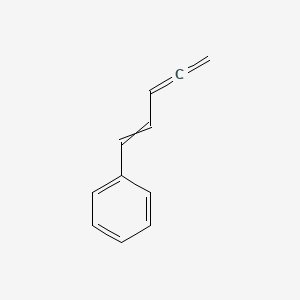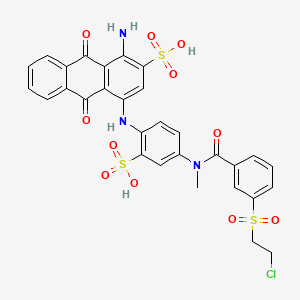
1-Amino-4-((4-((3-((2-chloroethyl)sulphonyl)benzoyl)methylamino)-2-sulphophenyl)amino)-9,10-dihydro-9,10-dioxoanthracene-2-sulphonicacid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Amino-4-((4-((3-((2-chloroethyl)sulphonyl)benzoyl)methylamino)-2-sulphophenyl)amino)-9,10-dihydro-9,10-dioxoanthracene-2-sulphonicacid is a complex organic compound that features multiple functional groups, including amino, sulphonyl, and anthracene moieties
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-Amino-4-((4-((3-((2-chloroethyl)sulphonyl)benzoyl)methylamino)-2-sulphophenyl)amino)-9,10-dihydro-9,10-dioxoanthracene-2-sulphonicacid typically involves multi-step organic reactions. The process begins with the preparation of the anthracene core, followed by the introduction of sulphonyl and amino groups through a series of substitution and addition reactions. Specific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and scalability. Industrial methods also focus on minimizing waste and improving the efficiency of the synthesis.
Analyse Chemischer Reaktionen
Types of Reactions
1-Amino-4-((4-((3-((2-chloroethyl)sulphonyl)benzoyl)methylamino)-2-sulphophenyl)amino)-9,10-dihydro-9,10-dioxoanthracene-2-sulphonicacid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulphone derivatives.
Reduction: Reduction reactions can convert sulphonyl groups to thiol groups.
Substitution: Nucleophilic substitution reactions can introduce different substituents on the aromatic rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions vary depending on the desired transformation, with parameters such as temperature, solvent, and pH being carefully controlled.
Major Products
The major products formed from these reactions include various substituted anthracene derivatives, sulphone compounds, and thiol-containing molecules. These products can be further utilized in different applications, including drug development and materials science.
Wissenschaftliche Forschungsanwendungen
1-Amino-4-((4-((3-((2-chloroethyl)sulphonyl)benzoyl)methylamino)-2-sulphophenyl)amino)-9,10-dihydro-9,10-dioxoanthracene-2-sulphonicacid has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as a biochemical probe and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of advanced materials, such as dyes and polymers, due to its unique structural features.
Wirkmechanismus
The mechanism of action of 1-Amino-4-((4-((3-((2-chloroethyl)sulphonyl)benzoyl)methylamino)-2-sulphophenyl)amino)-9,10-dihydro-9,10-dioxoanthracene-2-sulphonicacid involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and triggering various biochemical pathways. The presence of multiple functional groups allows it to engage in diverse interactions, contributing to its biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1-Amino-4-((4-((3-((2-chloroethyl)sulphonyl)benzoyl)methylamino)-2-sulphophenyl)amino)-9,10-dihydro-9,10-dioxoanthracene-2-sulphonicacid
- This compound
Uniqueness
The uniqueness of this compound lies in its complex structure, which combines multiple functional groups and aromatic systems. This complexity allows for a wide range of chemical modifications and applications, setting it apart from simpler compounds.
Eigenschaften
CAS-Nummer |
52204-35-0 |
|---|---|
Molekularformel |
C30H24ClN3O11S3 |
Molekulargewicht |
734.2 g/mol |
IUPAC-Name |
1-amino-4-[4-[[3-(2-chloroethylsulfonyl)benzoyl]-methylamino]-2-sulfoanilino]-9,10-dioxoanthracene-2-sulfonic acid |
InChI |
InChI=1S/C30H24ClN3O11S3/c1-34(30(37)16-5-4-6-18(13-16)46(38,39)12-11-31)17-9-10-21(23(14-17)47(40,41)42)33-22-15-24(48(43,44)45)27(32)26-25(22)28(35)19-7-2-3-8-20(19)29(26)36/h2-10,13-15,33H,11-12,32H2,1H3,(H,40,41,42)(H,43,44,45) |
InChI-Schlüssel |
QJHFNCUSHWKNEV-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C1=CC(=C(C=C1)NC2=CC(=C(C3=C2C(=O)C4=CC=CC=C4C3=O)N)S(=O)(=O)O)S(=O)(=O)O)C(=O)C5=CC(=CC=C5)S(=O)(=O)CCCl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


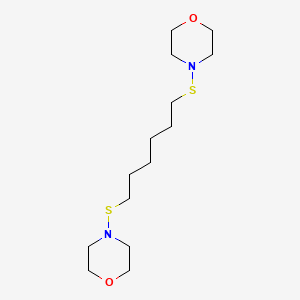
![(NZ)-N-[(2Z)-2-[(2-chlorophenyl)methylidene]cyclohexylidene]hydroxylamine](/img/structure/B14650610.png)
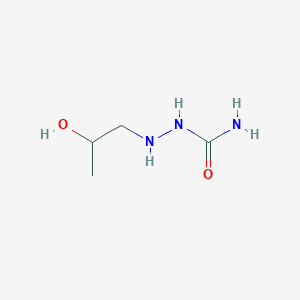
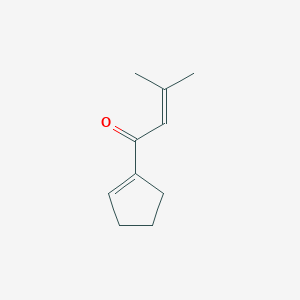
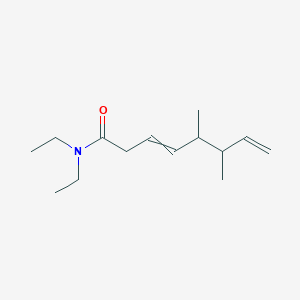
![2,2'-[[1,1'-Biphenyl]-2,3-diylbis(oxymethylene)]bis(oxirane)](/img/structure/B14650629.png)

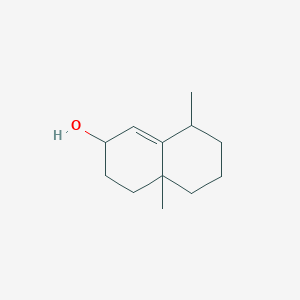

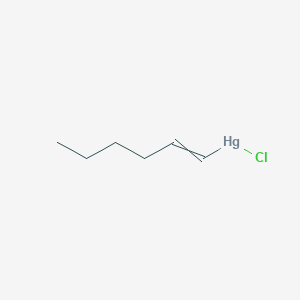
![2,4-Diazabicyclo[4.2.0]octa-1,3,5,7-tetraene](/img/structure/B14650658.png)
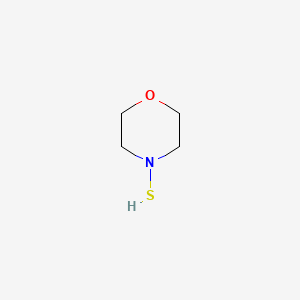
![Propanedioic acid, [[(6-methylpyrazinyl)amino]methylene]-, diethyl ester](/img/structure/B14650661.png)
